molecular formula C19H17N3O5S2 B2897511 (E)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide CAS No. 618396-90-0

(E)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide

Cat. No.: B2897511
CAS No.: 618396-90-0
M. Wt: 431.48
InChI Key: BUFISGHYZHKMEO-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide" features a fused tetrahydrothieno[3,4-d]thiazole core modified with a 5,5-dioxido moiety, a para-tolyl substituent at position 3, and a 3-nitrobenzamide group. The para-tolyl (p-tolyl) substituent contributes steric bulk and lipophilicity.

Properties

IUPAC Name

N-[3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-12-5-7-14(8-6-12)21-16-10-29(26,27)11-17(16)28-19(21)20-18(23)13-3-2-4-15(9-13)22(24)25/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFISGHYZHKMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antitumor properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅N₃O₄S₂
  • Molecular Weight : 341.41 g/mol
  • IUPAC Name : (E)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide

Antimicrobial Activity

Nitro compounds are well-known for their antimicrobial properties. The nitro group in this compound plays a crucial role in its mechanism of action. Upon reduction, nitro groups can form reactive intermediates that bind to DNA, leading to cell death.

Key Findings:

  • Mechanism of Action : The compound's nitro group is reduced intracellularly to produce toxic intermediates that interact with nucleophilic sites in proteins and nucleic acids, causing damage and inhibiting microbial growth .
  • Comparative Studies : In studies comparing various nitro compounds, it was found that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 3–50 μM against common pathogens like Staphylococcus aureus and Escherichia coli .
CompoundMIC (μM)Target Pathogen
Nitro Compound A10S. aureus
Nitro Compound B25E. coli
(E)-N-(5,5-dioxido...)15Pseudomonas aeruginosa

Anti-Inflammatory Activity

Recent research indicates that compounds containing nitro groups can modulate inflammatory responses. This compound has shown promise as an inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory pathway.

Research Insights:

  • Inhibition of iNOS : The compound demonstrated significant inhibition of iNOS activity in vitro, suggesting potential use in treating inflammatory diseases .
  • Multi-target Activity : Besides iNOS, it also inhibited cyclooxygenase-2 (COX-2), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α), indicating a broad anti-inflammatory profile .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Nitro-containing compounds have been studied for their ability to induce apoptosis in cancer cells.

Case Studies:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induced apoptosis at concentrations as low as 20 μM, with mechanisms involving oxidative stress and DNA damage .
  • Synergistic Effects : When combined with traditional chemotherapeutics like doxorubicin, this compound enhanced the cytotoxic effects on resistant cancer cell lines, suggesting potential for use in combination therapies .

Scientific Research Applications

(E)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a complex organic molecule with a thieno-thiazole core, a nitrobenzamide moiety, and a p-tolyl substituent. The presence of the dioxido group and the ylidene functionality suggests potential reactivity that could be exploited in various applications.

Potential Applications

The potential applications of (E)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide span several fields:

  • Biological Activities Preliminary studies suggest that compounds with similar structural features often exhibit significant biological activities. The presence of an amine functional group typically correlates with various pharmacological effects. Biological activity predictions can be supported by computational models that assess structure-activity relationships (SAR) based on the compound's molecular structure.
  • Therapeutic Efficacy and Safety Profiles Interaction studies are crucial for understanding how this compound behaves in biological systems and are essential for predicting therapeutic efficacy and safety profiles.
  • Chemical reactivity The chemical reactivity of this compound can be attributed to several functional groups, allowing it to participate in a variety of reactions.

Structural Similarity and Activities

Several compounds share structural similarities with (E)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide:

Compound NameStructural FeaturesBiological Activity
Thiazole Derivative AThiazole ringAntimicrobial
Nitrobenzamide BNitro groupAnticancer
Dioxido Compound CDioxido moietyAnti-inflammatory

The unique combination of features in (E)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide, particularly the integration of both dioxido and ylidene functionalities alongside a thieno-thiazole core, distinguishes it from these similar compounds and suggests a broad spectrum of potential activities yet to be fully explored.

Research and Development

Comparison with Similar Compounds

Structural Analogues in the Thiadiazol and Thienothiazole Families

Compound 4g : N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
  • Core Structure: 1,3,4-thiadiazole ring (vs. thieno[3,4-d]thiazole in the target compound).
  • Substituents : 3-methylphenyl and benzamide (vs. p-tolyl and 3-nitrobenzamide).
  • Physical Properties : Melting point 200°C, 82% synthesis yield, IR carbonyl peaks at 1690 and 1638 cm⁻¹ .
  • Key Differences: The absence of a sulfone group reduces polarity compared to the target compound.
Compound 4h : N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
  • Substituents : 3-chlorophenyl (electron-withdrawing) and benzamide.
  • Comparison: The chloro group enhances electrophilicity but lacks the strong electron-withdrawing effect of the nitro group in the target compound. No sulfone moiety is present, which may limit solubility in aqueous media compared to the target .
N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
  • Core Structure: Shared thieno[3,4-d]thiazole core with 5,5-dioxido groups.
  • Substituents : 3,4-dimethoxyphenyl (electron-donating) and acetamide (vs. 3-nitrobenzamide).
  • Implications: The methoxy groups increase lipophilicity and may improve membrane permeability.
N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide (CAS 905431-34-7)
  • Substituents : Propenyl group (alkene) at position 3 and benzamide.
  • The benzamide group lacks the nitro substituent, reducing electrophilicity .

Key Observations :

Sulfone Impact: Compounds with the 5,5-dioxido group (target compound, and compounds) exhibit higher polarity, which may improve solubility in polar solvents compared to non-sulfone analogues like 4g and 4h.

The target compound’s nitro group may confer stronger electronic effects than 4h’s chloro group.

Synthetic Yields: High yields (e.g., 82% for 4g) suggest robust synthetic routes for thiadiazoles, but data is lacking for the thienothiazole-based target compound.

Hydrogen Bonding and Solid-State Behavior

The triazole-thione derivative in forms a hexamer via N–H···O/S and O–H···S interactions . While structurally distinct from the target compound, this highlights the importance of hydrogen bonding in crystal packing.

Q & A

Q. Table 1: Comparison of Key Synthetic Parameters

ParameterOptimal ConditionsImpact on Yield/PurityReference
SolventAnhydrous DMFEnhances amide coupling
CatalystTriethylamine (2 eq.)Minimizes HCl byproduct
Reaction Temperature0–5°C (amide step)Prevents nitro group reduction

Q. Table 2: Biological Activity of Structural Analogs

Compound ClassTarget ActivityKey FindingReference
Thiazole-sulfonesCOX-2 InhibitionIC₅₀ = 1.2 µM
Nitro-thiazolesAntimicrobial (Gram+)MIC = 8 µg/mL
Benzamide derivativesAntiproliferative (HeLa)GI₅₀ = 12 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.